4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine
CAS No.:
Cat. No.: VC13715914
Molecular Formula: C20H19NO
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 5-(3-methylphenyl)-2-phenylmethoxyaniline |
| Standard InChI | InChI=1S/C20H19NO/c1-15-6-5-9-17(12-15)18-10-11-20(19(21)13-18)22-14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3 |
| Standard InChI Key | HBVVPCCGMYGDKA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine (C₂₀H₁₉NO) features a biphenyl core with a benzyloxy group (-O-CH₂-C₆H₅) at the 4-position of one phenyl ring and a methyl group (-CH₃) at the 3'-position of the adjacent ring. The amine (-NH₂) substituent occupies the 3-position, creating a sterically congested environment that influences its reactivity and intermolecular interactions .
Table 1: Comparative Molecular Properties of Biphenyl Derivatives
The benzyloxy group enhances lipophilicity, as evidenced by the elevated LogP value compared to non-benzylated analogs . This hydrophobicity likely influences solubility profiles, favoring organic solvents such as chloroform or dichloromethane.
Crystallographic and Conformational Analysis
While no crystallographic data exists for 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine, studies on analogous biphenyl systems reveal dihedral angles between aromatic rings ranging from 31.7° to 38.9°, depending on substituent bulk . The benzyloxy group’s steric demands may induce torsional strain, favoring a non-planar conformation to minimize van der Waals repulsions. This conformational flexibility impacts packing efficiency in solid-state structures and intermolecular π-π stacking interactions .
Synthesis and Functionalization
Retrosynthetic Strategies
The synthesis of 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine can be approached via Suzuki-Miyaura cross-coupling, leveraging halogenated precursors. A plausible route involves:
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Benzyl Protection: 3-Amino-4-bromophenol undergoes benzylation using benzyl bromide under basic conditions to yield 4-bromo-3-(benzyloxy)aniline.
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Cross-Coupling: Reaction with 3-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ facilitates biaryl bond formation .
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Deprotection: Optional removal of the benzyl group via hydrogenolysis provides access to the hydroxylated derivative for further functionalization.
Table 2: Representative Synthetic Conditions for Biphenyl Amines
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylation | BnBr, K₂CO₃, DMF, 80°C, 12h | 85 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24h | 72 | |
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, rt, 6h | 91 |
Challenges in Purification
The compound’s lipophilicity complicates chromatographic separation, necessitating optimized eluent systems (e.g., chloroform:methanol gradients). Recrystallization from chloroform/hexane mixtures yields high-purity material, as demonstrated for structurally similar biphenylamines .
Physicochemical and Spectroscopic Properties
Spectral Signatures
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¹H NMR (CDCl₃): Expected signals include δ 7.45–7.25 (m, 5H, benzyl aromatic), 7.20–6.80 (m, 7H, biphenyl protons), 5.05 (s, 2H, OCH₂), 2.35 (s, 3H, CH₃), and 3.90 (br s, 2H, NH₂) .
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IR (KBr): Stretching vibrations at ~3400 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O-C), and 830 cm⁻¹ (C-H bend, para-substituted benzene) .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures exceeding 250°C, suggesting moderate thermal stability . The benzyloxy group’s electron-donating effects may slightly lower melting points compared to non-etherified derivatives.
Industrial and Research Applications
Material Science Applications
The biphenyl core’s rigidity and conjugation make this compound a candidate for organic semiconductors. Benzyloxy groups improve solubility in processing solvents, facilitating thin-film deposition .
Catalytic Uses
Palladium complexes of biphenylamines demonstrate efficacy in cross-coupling reactions, though the methyl substituent’s steric effects may influence catalytic activity .
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